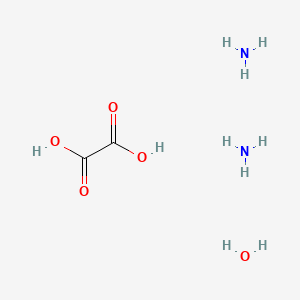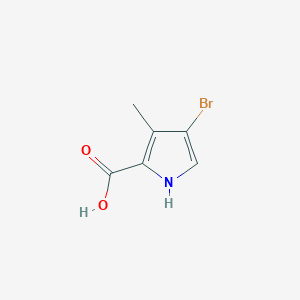
Diammonium oxalate monohydrate
Overview
Description
It is a colorless or white crystalline solid that is odorless and non-volatile . This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Diammonium oxalate monohydrate can be synthesized through the reaction of oxalic acid with ammonium hydroxide. The reaction typically occurs in an aqueous solution, where oxalic acid reacts with ammonium hydroxide to form diammonium oxalate. The solution is then evaporated to obtain the crystalline monohydrate form .
Industrial Production Methods:
Direct Synthesis: Involves the direct reaction of oxalic acid with ammonia in an aqueous medium.
Crystallization: The resulting solution is subjected to crystallization to obtain the monohydrate form.
Purification: The crystals are then purified to remove any impurities and obtain a high-purity product.
Chemical Reactions Analysis
Diammonium oxalate monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form ammonium carbonate.
Substitution: It can undergo substitution reactions with other salts to form different oxalates.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Reaction Conditions: Typically involve aqueous solutions and controlled temperatures.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Ammonium carbonate.
Substitution: Various oxalate salts.
Scientific Research Applications
Diammonium oxalate monohydrate is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in analytical chemistry for the determination of calcium and other metal ions.
Biology: Used in the preparation of biological samples for electron microscopy.
Medicine: Employed in certain medical tests and procedures.
Industry: Used in the textile industry for dyeing and printing processes.
Mechanism of Action
The mechanism by which diammonium oxalate monohydrate exerts its effects involves its ability to form complexes with metal ions. This property makes it useful in various analytical and industrial applications. The compound can chelate metal ions, forming stable complexes that can be analyzed or utilized in different processes .
Comparison with Similar Compounds
Diammonium oxalate monohydrate can be compared with other similar compounds such as:
Ammonium oxalate: Similar in structure but without the monohydrate form.
Potassium oxalate: Another oxalate salt with different cation.
Sodium oxalate: Similar oxalate compound with sodium as the cation.
Uniqueness:
Hydrate Form: The presence of a water molecule in its structure.
Specific Applications: Its unique properties make it suitable for specific applications in analytical chemistry and industry.
Properties
IUPAC Name |
azane;oxalic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.2H3N.H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);2*1H3;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMNVXKYCPHLLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.N.N.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90975516 | |
| Record name | Oxalic acid--ammonia--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless solid; [Merck Index] White granules; [Alfa Aesar MSDS] | |
| Record name | Ammonium oxalate monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13712 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6009-70-7 | |
| Record name | Ammonium oxalate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006009707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxalic acid--ammonia--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanedioic acid, ammonium salt, hydrate (1:2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM OXALATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4MP14OB48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(1-aminoethyl)-2-methyl-3-oxo-1,4-benzoxazin-4-yl]-N-cyclopentylacetamide](/img/structure/B7842031.png)
![6-ethyl-1-phenyl-3-(thiophen-2-yl)-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylicacid](/img/structure/B7842039.png)

![1-{[(Dimethyl-1,3-thiazol-2-yl)carbamoyl]methyl}piperidine-3-carboxylicacid](/img/structure/B7842048.png)







![(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)methanamine;chloride](/img/structure/B7842093.png)
![(2S)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]propanoic acid](/img/structure/B7842102.png)

